Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a benzylamino group in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzylamino group is introduced through a reductive amination reaction, where benzylamine is reacted with the piperidine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed on the piperidine ring or the benzylamino group to yield various reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group can yield N-oxides, while substitution of the fluorine atom can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
- Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- Tert-butyl 4-(benzylamino)-3-chloropiperidine-1-carboxylate
- Tert-butyl 4-(benzylamino)-3-methylpiperidine-1-carboxylate
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its non-fluorinated analogs.
- Benzylamino Group: The benzylamino group provides additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with varying biological activities.
- Carboxylate Protection: The tert-butyl ester group protects the carboxylate functionality, making the compound more stable and easier to handle during synthesis and purification.
Properties
IUPAC Name |
tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620612 | |
Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934536-09-1 | |
Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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